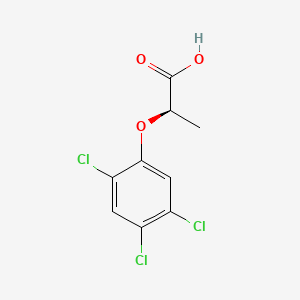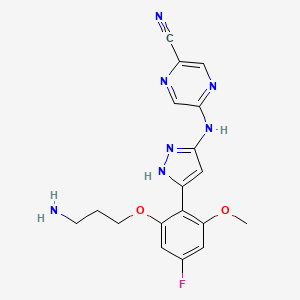![molecular formula C20H12Br2O2 B11928545 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of two bromine atoms and two formyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a precursor compound followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism by which 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic acid: Shares the formyl group but lacks the bromine atoms.
2,5-Dibromo-4-(decyloxy)phenol: Contains bromine atoms but has different substituents.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Contains multiple formyl groups but no bromine atoms .
Uniqueness: 4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to the combination of bromine and formyl groups on the same aromatic ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C20H12Br2O2 |
|---|---|
Poids moléculaire |
444.1 g/mol |
Nom IUPAC |
4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H12Br2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H |
Clé InChI |
NMLUNSOZWYHTGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2Br)C3=CC=C(C=C3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)
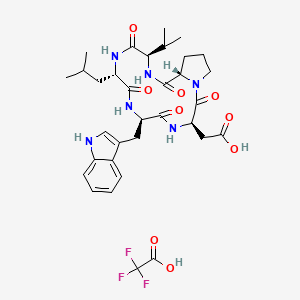
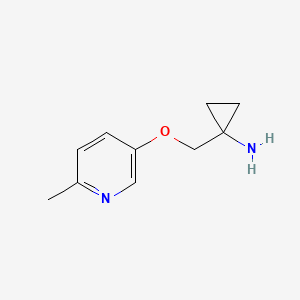

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

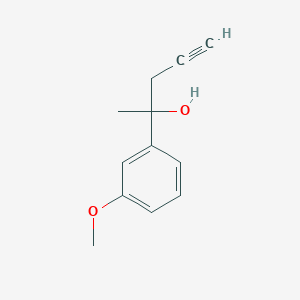
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)
